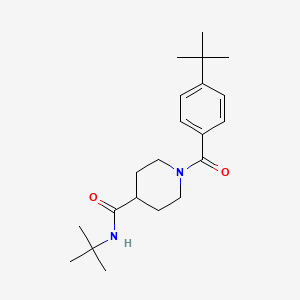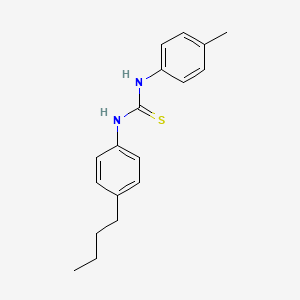![molecular formula C12H17BrN2O2S B4680080 4-bromo-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide](/img/structure/B4680080.png)
4-bromo-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide
Übersicht
Beschreibung
4-bromo-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group The morpholine moiety is attached via a propyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Carboxamide: The brominated thiophene is then reacted with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.
Attachment of Morpholine: The final step involves the nucleophilic substitution of the bromine atom with a morpholine derivative, facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or borane-tetrahydrofuran (BH3-THF) complex are commonly employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound can be utilized in the development of organic semiconductors or conductive polymers.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Wirkmechanismus
The mechanism of action of 4-bromo-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The morpholine moiety can enhance the compound’s solubility and bioavailability, while the thiophene ring can facilitate π-π stacking interactions with aromatic residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-N-[3-(morpholin-4-yl)propyl]benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
4-chloro-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.
N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide: Lacks the halogen substitution.
Uniqueness
4-bromo-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide is unique due to the combination of the bromine atom and the morpholine moiety, which can influence its reactivity and interactions with biological targets. The presence of the thiophene ring also imparts distinct electronic properties compared to benzene derivatives, making it valuable for specific applications in materials science and medicinal chemistry.
Eigenschaften
IUPAC Name |
4-bromo-N-(3-morpholin-4-ylpropyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c13-10-8-11(18-9-10)12(16)14-2-1-3-15-4-6-17-7-5-15/h8-9H,1-7H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVDCXUQTLZHJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,5-dichlorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4679997.png)
![5-bromo-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B4679999.png)

![1,3-benzodioxol-5-yl[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B4680013.png)
![N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4680018.png)
![methyl 2-{[(7-chloro-8-methyl-2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B4680023.png)

![7-[2-(3,4-dimethoxyphenyl)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4680031.png)
![N-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B4680042.png)
![3-phenyl-N-{4-[(phenylthio)methyl]phenyl}propanamide](/img/structure/B4680047.png)
![N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4680059.png)
![4-[(2-fluorobenzyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4680067.png)
![2-chloro-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B4680091.png)
![N-(2,6-diethylphenyl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4680095.png)
